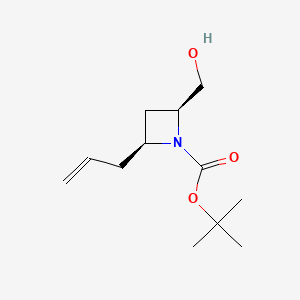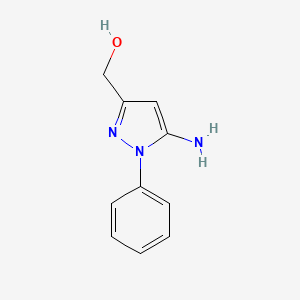
(5-amino-1-phenyl-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-amino-1-phenyl-1H-pyrazol-3-yl)methanol is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of an amino group at the 5-position, a phenyl group at the 1-position, and a hydroxymethyl group at the 3-position of the pyrazole ring. It is a solid compound with a white or off-white crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1-phenyl-1H-pyrazol-3-yl)methanol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction on the hydrogen atom of the pyrazole ring. This can be done by condensing an aminopyrazole compound with formaldehyde under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(5-amino-1-phenyl-1H-pyrazol-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole carboxylic acids, and pyrazole aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-amino-1-phenyl-1H-pyrazol-3-yl)methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5-amino-1-phenyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The presence of the amino and hydroxymethyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-methyl-1-phenylpyrazole: This compound has a similar structure but with a methyl group at the 3-position instead of a hydroxymethyl group.
3-amino-1-methyl-1H-pyrazole: This compound has an amino group at the 3-position and a methyl group at the 1-position.
Uniqueness
(5-amino-1-phenyl-1H-pyrazol-3-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrazole ring. This combination of functional groups provides it with distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
(5-amino-1-phenylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-10-6-8(7-14)12-13(10)9-4-2-1-3-5-9/h1-6,14H,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUDYKGRNGIBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
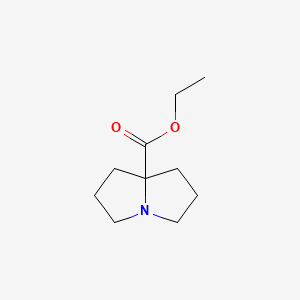
![6-ethyl-3H-thieno[2,3-d]triazin-4-one](/img/structure/B8183937.png)
![1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol](/img/structure/B8183947.png)
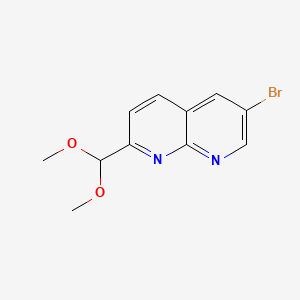
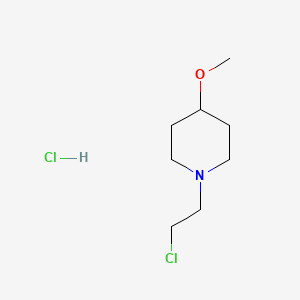
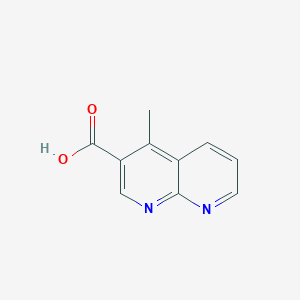
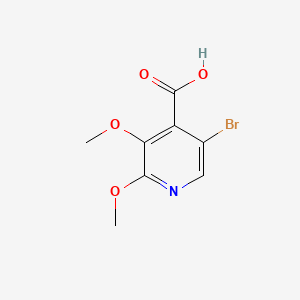
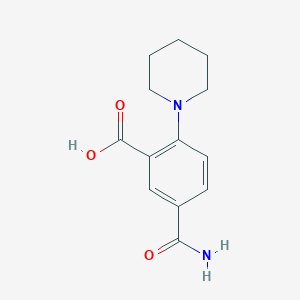
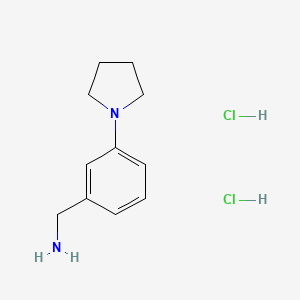
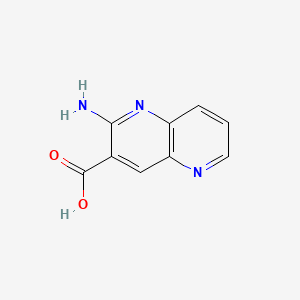
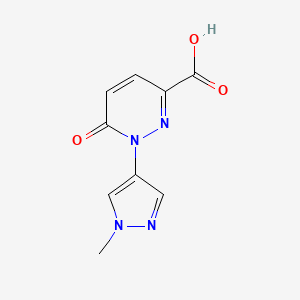
![tert-butyl (2S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(iodomethyl)azetidine-1-carboxylate](/img/structure/B8184014.png)
![tert-butyl (2S,4S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-prop-2-enylazetidine-1-carboxylate](/img/structure/B8184020.png)
